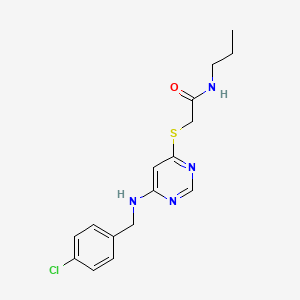
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-propylacetamide” is complex, with a molecular weight of 376.9. It features a pyrimidinyl ring, which is a six-membered ring with two nitrogen atoms, and a benzyl group, which is a phenyl ring attached to a methylene bridge.Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of compounds with the core structure of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-propylacetamide, focusing on their chemical properties and the formation of related heterocyclic compounds. Studies demonstrate the synthesis of thiazolo[3,2-a]pyrimidinones and thieno[2,3-d]pyrimidines, highlighting the utility of these compounds as building blocks for further chemical modifications aimed at enhancing their biological activity (Janardhan et al., 2014; Gangjee et al., 2004).
Antimicrobial and Antifungal Activities
Several studies report on the antimicrobial and antifungal properties of pyrimidine derivatives, including compounds structurally related to this compound. These compounds have shown promising results against a range of bacterial and fungal strains, suggesting their potential as antimicrobial agents (Hossan et al., 2012; Maddila et al., 2016).
Antitumor and Anticancer Activities
The antitumor potential of related pyrimidine derivatives has been extensively studied, with several compounds demonstrating significant activity against various cancer cell lines. The design and synthesis of these compounds often target specific enzymes or pathways involved in cancer progression, such as thymidylate synthase and dihydrofolate reductase, indicating their potential as antitumor agents (Gangjee et al., 2009).
Anti-inflammatory and Analgesic Activities
Pyrimidine derivatives have also been evaluated for their anti-inflammatory and analgesic properties. Research in this area aims to develop new therapeutic agents that can effectively manage pain and inflammation, with some compounds showing promising results in preclinical models (Sondhi et al., 2009).
Antiviral Activities Against SARS-COV-2 and Avian Influenza
Recent studies have focused on the synthesis of pyrimidine thioglycosides as antiviral agents against SARS-COV-2 and Avian Influenza H5N1 viruses. These compounds represent a novel approach to combating viral infections, with preliminary results indicating their potential efficacy in inhibiting viral replication (Abu-Zaied et al., 2021).
Safety and Hazards
The compound “2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-propylacetamide” is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4OS/c1-2-7-18-15(22)10-23-16-8-14(20-11-21-16)19-9-12-3-5-13(17)6-4-12/h3-6,8,11H,2,7,9-10H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSAPFXNPBENQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC=NC(=C1)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
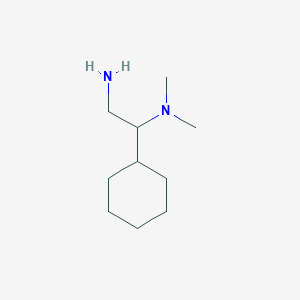
![(2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2654725.png)
![3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654726.png)
![(3r,5r,7r)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2654730.png)
![5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2654731.png)


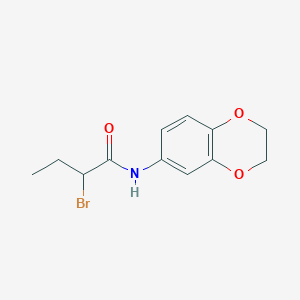
![6-Bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B2654737.png)
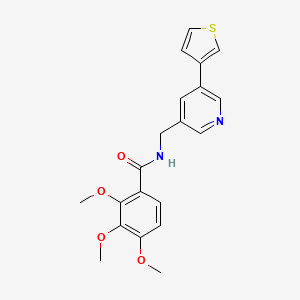
![6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2654742.png)
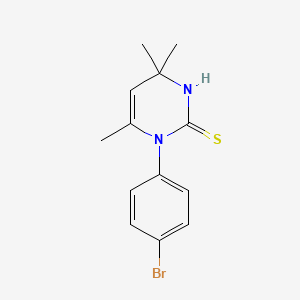
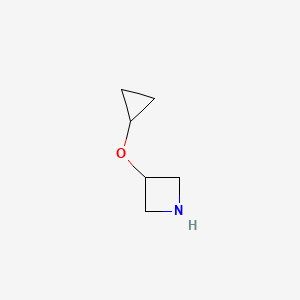
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2654746.png)
